molecular formula C25H23N3O2S B12465581 N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethylbenzamide

N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethylbenzamide

Cat. No.: B12465581
M. Wt: 429.5 g/mol
InChI Key: LMMBFWFFUSLPOA-UHFFFAOYSA-N
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Description

1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-ETHYLBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-ETHYLBENZOYL)THIOUREA typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions. Common catalysts include boron trifluoride etherate (BF3·Et2O) and various metal catalysts.

    Substitution Reactions: The benzoxazole core is then subjected to substitution reactions to introduce the 5,7-dimethyl and 4-ethylbenzoyl groups. These reactions often require the use of strong bases or acids and may involve multiple steps to achieve the desired substitution pattern.

    Thiourea Formation: The final step involves the introduction of the thiourea group. This can be achieved by reacting the substituted benzoxazole with an appropriate isothiocyanate under mild conditions.

Industrial Production Methods

Industrial production of 1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-ETHYLBENZOYL)THIOUREA may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-ETHYLBENZOYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Strong bases like sodium hydride or acids like sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-ETHYLBENZOYL)THIOUREA has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: Employed as a catalyst in various organic reactions and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-ETHYLBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may modulate pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA
  • 1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-CHLOROBENZOYL)THIOUREA

Uniqueness

1-[4-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-ETHYLBENZOYL)THIOUREA is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzoxazole and thiourea moieties makes it a versatile compound with a wide range of applications in various fields.

Properties

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-ethylbenzamide

InChI

InChI=1S/C25H23N3O2S/c1-4-17-5-7-18(8-6-17)23(29)28-25(31)26-20-11-9-19(10-12-20)24-27-21-14-15(2)13-16(3)22(21)30-24/h5-14H,4H2,1-3H3,(H2,26,28,29,31)

InChI Key

LMMBFWFFUSLPOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC(=CC(=C4O3)C)C

Origin of Product

United States

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